Methyl butyrate
Overview
Description
Mechanism of Action
Target of Action
Methyl butyrate, also known as methyl butanoate, is the methyl ester of butyric acid . It is present in small amounts in several plant products, especially pineapple oil . .
Mode of Action
It is known that this compound reacts exothermically with acids to generate alcohols and carboxylic acids . This reaction can be influenced by the presence of strong oxidizing acids, which may cause a reaction that is sufficiently exothermic to ignite the reaction products .
Biochemical Pathways
It is known that butyrate, a related compound, has a role in various biological activities in different pathways including energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, neural signaling, and epigenetic modulation .
Pharmacokinetics
It is known that the compound is a colorless liquid with low solubility in water . It has a relatively low vapor pressure (40 mmHg at 30 °C (86 °F)), so it can be safely handled at room temperature without special safety precautions .
Result of Action
It is known that the compound has a fruity odor, resembling apples or pineapples . It is used in perfumes and as a food flavoring .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, its flammability and reactivity with acids can be affected by temperature . Additionally, its solubility in water can influence its distribution in an aqueous environment .
Biochemical Analysis
Biochemical Properties
Methyl butyrate participates in various biochemical reactions. It reacts exothermically with acids to generate alcohols and carboxylic acids . The nature of these interactions involves the breaking and forming of chemical bonds during the reaction process.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been suggested that it can regulate glucose and lipid metabolism by influencing short-chain fatty acids (SCFAs) . This metabolism is key to maintaining energy balance and normal physiological functions in the body .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules. It reacts with acids to generate alcohols and carboxylic acids . This involves the breaking and forming of chemical bonds, leading to changes in the molecular structure of the interacting substances.
Preparation Methods
Methyl butyrate can be synthesized through the esterification of butyric acid with methanol. This reaction typically involves the use of a catalyst such as sulfuric acid or para-toluene-sulfonic acid . The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. Industrially, this compound can also be produced by distillation from essential oils of vegetable origin .
Chemical Reactions Analysis
Methyl butyrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to produce butyric acid and other oxidation products.
Reduction: Reduction of this compound can yield butanol and other reduced products.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate) . The major products formed from these reactions are butyric acid, methanol, and butanol .
Scientific Research Applications
Methyl butyrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl butyrate is similar to other esters such as ethyl butyrate, methyl acetate, and methyl propionate . its unique fruity odor and specific chemical properties make it particularly valuable in the flavor and fragrance industry . Unlike some other esters, this compound is also used as a surrogate fuel in combustion studies, although it is not ideal for replicating the behavior of larger fatty acid methyl esters found in biodiesel .
Properties
IUPAC Name |
methyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIQMZJEGPQKFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Record name | METHYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1093 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047083 | |
Record name | Methyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl butyrate appears as a clear colorless liquid. Flash point 57 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an apple-like odor; [HSDB], colourless liquid with an apple-like odour | |
Record name | METHYL BUTYRATE | |
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Record name | Butanoic acid, methyl ester | |
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Record name | Methyl n-butyrate | |
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Record name | Methyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |
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Record name | Methyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/228/ | |
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Boiling Point |
216 °F at 760 mmHg (NTP, 1992), 102.8 °C @ 760 mm Hg, 102.00 to 103.00 °C. @ 760.00 mm Hg | |
Record name | METHYL BUTYRATE | |
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Record name | METHYL N-BUTYRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Methyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |
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Flash Point |
57 °F (NTP, 1992), 57 °F (14 °C) (CLOSED CUP) | |
Record name | METHYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL N-BUTYRATE | |
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Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 1.5X10+4 mg/l @ 25 °C, 15 mg/mL at 25 °C, miscible with alcohol, ether; soluble 1 ml in 60 ml water | |
Record name | METHYL BUTYRATE | |
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Record name | METHYL N-BUTYRATE | |
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Record name | Methyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |
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Record name | Methyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/228/ | |
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Density |
0.8984 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8984 @ 20 °C/4 °C, 0.892-0.897 | |
Record name | METHYL BUTYRATE | |
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Record name | METHYL N-BUTYRATE | |
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Record name | Methyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/228/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1) | |
Record name | METHYL BUTYRATE | |
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Record name | METHYL N-BUTYRATE | |
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Vapor Pressure |
0.84 mmHg at 68 °F ; 40 mmHg at 85.3 °F; 60 mmHg at 99.3 °F (NTP, 1992), 32.3 [mmHg], 32.3 mm Hg @ 25 °C | |
Record name | METHYL BUTYRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/1093 | |
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Record name | Methyl n-butyrate | |
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Record name | METHYL N-BUTYRATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
623-42-7 | |
Record name | METHYL BUTYRATE | |
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Record name | Methyl butyrate | |
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Record name | Methyl n-butyrate | |
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Record name | Methyl butyrate | |
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Record name | Butanoic acid, methyl ester | |
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Record name | Methyl butyrate | |
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Record name | METHYL BUTYRATE | |
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Record name | METHYL N-BUTYRATE | |
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Record name | Methyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-139 °F (NTP, 1992), -85.8 °C, -95 °C | |
Record name | METHYL BUTYRATE | |
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Record name | METHYL N-BUTYRATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |
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Record name | Methyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Q1: What is the molecular formula and weight of methyl butyrate?
A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.
Q2: Does the research discuss spectroscopic data for this compound?
A2: While the provided research doesn't delve deeply into spectroscopic analysis, one study mentions using gas chromatography combined with olfactometry and mass spectrometry to identify this compound and other volatile compounds in 'Gala' apples. []
Q3: How does the presence of Brij 58 impact the hydrolysis of this compound by lipase from Pseudomonas fluorescens?
A3: Research indicates that Brij 58, a polyoxyethylene alkyl ether, significantly enhances the hydrolysis of this compound by purified lipase from Pseudomonas fluorescens in aqueous solutions. [] This stimulatory effect is attributed to a specific interaction between Brij 58 and the lipase, rather than a general effect on the substrate.
Q4: Can this compound be synthesized using lipase as a catalyst?
A4: Yes, studies demonstrate that lipase from Aspergillus fumigatus can effectively catalyze the synthesis of this compound via transesterification of vinyl butyrate with methanol. [] This enzymatic approach offers a potentially sustainable alternative to traditional chemical synthesis methods.
Q5: How does KF–La2O2CO3 function as a catalyst in this compound production?
A5: Research shows that KF–La2O2CO3, particularly when calcined at 773 K (25-KF–LOC-773), exhibits excellent catalytic activity for the transesterification of tributyrin with methanol to produce this compound. [] The high activity is attributed to the abundance of surface hydroxyl groups acting as Brønsted base sites, crucial for the reaction at low temperatures.
Q6: Can this compound be used as a model compound in computational studies of deoxygenation reactions?
A6: Yes, this compound serves as a suitable model compound in density functional theory (DFT) studies investigating the catalytic deoxygenation of fatty acid esters on Lewis acid sites of ZSM-5 zeolite. [] This research reveals the preferred reaction pathway and provides valuable insights into the deoxygenation mechanism.
Q7: How does the molecular structure of an ester influence its oxidation rate?
A7: A study investigating the gas-phase oxidation of aliphatic esters, including this compound, found that the position and length of the carbon chain significantly impact the oxidation rate. [] An increase in the carbon chain length on the ethereal side of the ester leads to a more pronounced increase in oxidation rate compared to a similar increase on the carbonyl side.
Q8: Are there specific formulation strategies mentioned for this compound?
A8: While the provided research does not elaborate on specific formulation strategies for this compound, it does highlight the use of calcium salts like Ca(HMB)2 for dietary supplementation in animal studies, suggesting its potential as a stable and bioavailable form. [, ]
Q9: What are the findings regarding the dietary toxicity of calcium β-hydroxy-β-methyl butyrate (CaHMB)?
A9: A 91-day rat study showed that dietary administration of CaHMB, a calcium salt of HMB, was well-tolerated at doses up to 5% mixed with diet. [] No adverse effects were observed on clinical observations, body weight, food consumption, or organ pathology.
Q10: How does β-hydroxy-β-methyl butyrate (HMB) affect muscle protein degradation?
A10: Research suggests that HMB demonstrates a more potent inhibitory effect on starvation-induced protein degradation in C2C12 myotubes compared to leucine and KIC. [] This effect is potentially mediated by the PI3K/Akt signaling pathway.
Q11: Does this compound have antimicrobial properties?
A12: In vitro studies demonstrate that this compound inhibits the growth of the rumen bacterium Fusobacterium necrophorum. [] This finding suggests a potential application in mitigating liver abscesses in cattle, although further in vivo research is needed.
Q12: How is this compound detected in biological samples?
A13: Researchers utilized gas chromatography–mass spectrometry (GC-MS) to measure this compound and other short-chain fatty acids (SCFAs) in biological samples. [] This technique allows for accurate quantification of these metabolites in complex mixtures.
Q13: Is there information available on the environmental impact of this compound?
A13: While the provided research primarily focuses on the biological and chemical aspects of this compound, it does not delve into its environmental impact or degradation pathways.
Q14: Is this compound soluble in common solvents?
A14: While not explicitly discussed in the provided research, this compound, being an ester, is generally soluble in organic solvents like alcohols, ethers, and ketones. Its solubility in water is limited.
Q15: What are some potential applications of this compound?
A15: this compound finds use as a flavoring agent, fragrance ingredient, and solvent. It's also being investigated for its potential in biofuel formulations and as a precursor for the synthesis of other valuable chemicals.
Q16: Can this compound be used as a fuel cell leak detection agent?
A17: Yes, this compound, due to its low odor threshold, is proposed as a potential odorizing agent for detecting fuel cell leaks. [] This approach offers a safer alternative to traditional sulfur-based leak detection methods.
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